

6-Fluorobenzo[c]oxaborol-1(3H)-ol chemical properties

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Compound of Interest

Compound Name: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

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6-Fluorobenzo[c]oxaborol-1(3H)-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (trade name Kerydin®), is a novel oxaborole antifungal agent.^{[1][2]} It is specifically indicated for the topical treatment of onychomycosis, a fungal infection of the toenails, caused by *Trichophyton rubrum* or *Trichophyton mentagrophytes*.^{[1][3]} This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical and Physical Properties

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a white to off-white powder.^[1] Its chemical structure features a benzoxaborole ring system with a fluorine atom at the 6-position. This unique boron-containing heterocycle is crucial for its biological activity.

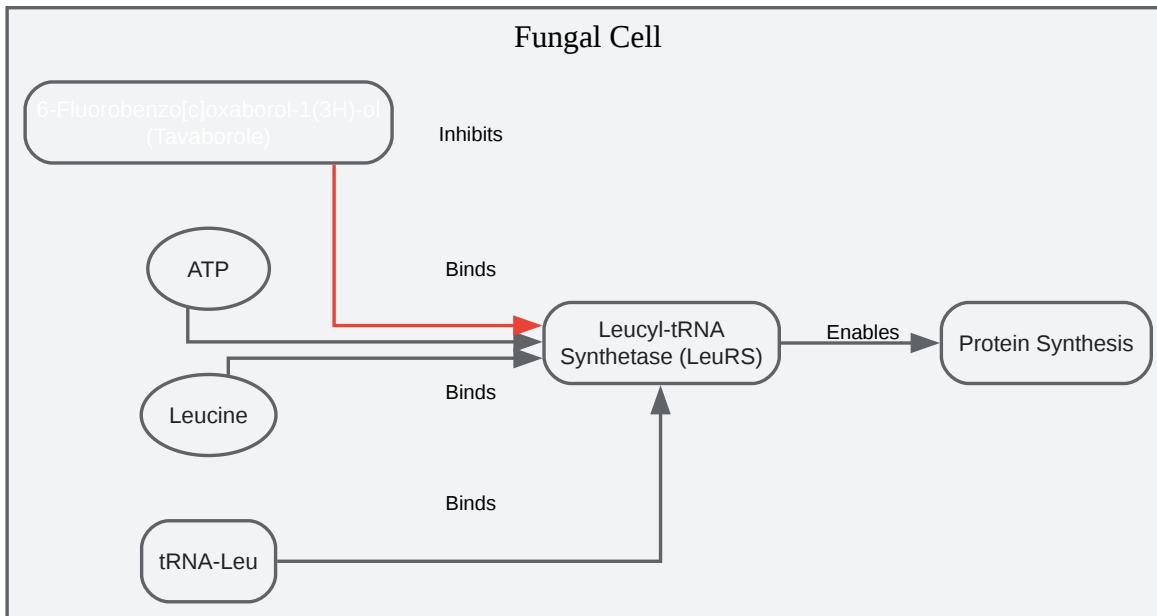
Table 1: Physicochemical Properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ BFO ₂	[1]
Molecular Weight	151.93 g/mol	[1]
CAS Number	174671-89-7	[4]
Melting Point	132 °C	[3]
Solubility	Slightly soluble in water; Freely soluble in ethanol and propylene glycol; Soluble in DMSO (30 mg/mL)	[1] [5]
Appearance	White to off-white powder	[1]

Note: An experimentally determined pKa value for 6-Fluorobenzo[c]oxaborol-1(3H)-ol is not readily available in the reviewed literature.

Mechanism of Action

Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis.[\[3\]](#)[\[6\]](#) Specifically, it targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for the translation process.[\[6\]](#) The boron atom in the oxaborole ring forms a stable adduct with the ribose of the terminal adenosine of tRNA_{Leu} in the editing site of the LeuRS enzyme. This trapping of the tRNA_{Leu} molecule prevents the catalytic cycle of aminoacylation from proceeding, thereby halting protein synthesis and leading to fungal cell death.[\[3\]](#)



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Mechanism of action of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Pharmacokinetics

Pharmacokinetic studies in humans have been conducted following topical application.

Table 2: Pharmacokinetic Parameters of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (5% topical solution)

Parameter	Single Dose (Mean \pm SD)	14-Day Dosing (Mean \pm SD)	Reference(s)
Cmax (ng/mL)	3.54 \pm 2.26	5.17 \pm 3.47	[1]
AUC (ng·hr/mL)	44.4 \pm 25.5 (AUClast)	75.8 \pm 44.5 (AUC τ)	[1]
Tmax (hours)	Not Reported	8.03 (Median)	[2]
Half-life (hours)	28.5	Not Reported	[7]

Experimental Protocols

Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol

A common synthetic route to tavaborole involves a multi-step process starting from 2-bromo-5-fluorotoluene. The following is a generalized protocol based on published literature and patents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Bromination:** 2-bromo-5-fluorotoluene is subjected to radical bromination to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene.
- **Hydrolysis:** The resulting benzylic bromide is hydrolyzed to form (2-bromo-5-fluorophenyl)methanol.
- **Protection:** The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.
- **Lithiation and Borylation:** The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by reaction with a trialkyl borate (e.g., triisopropyl borate).
- **Deprotection and Cyclization:** Acidic workup removes the protecting group and facilitates the cyclization to form 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Note: The use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions and appropriate safety precautions. Alternative, industrially scalable processes have also been developed to avoid such reagents.[\[7\]](#)[\[9\]](#)

Characterization

The structure and purity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are typically confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the chemical structure. While specific chemical shift data is not provided here, it can be found in the referenced literature.[\[11\]](#)[\[12\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule.[\[11\]](#)

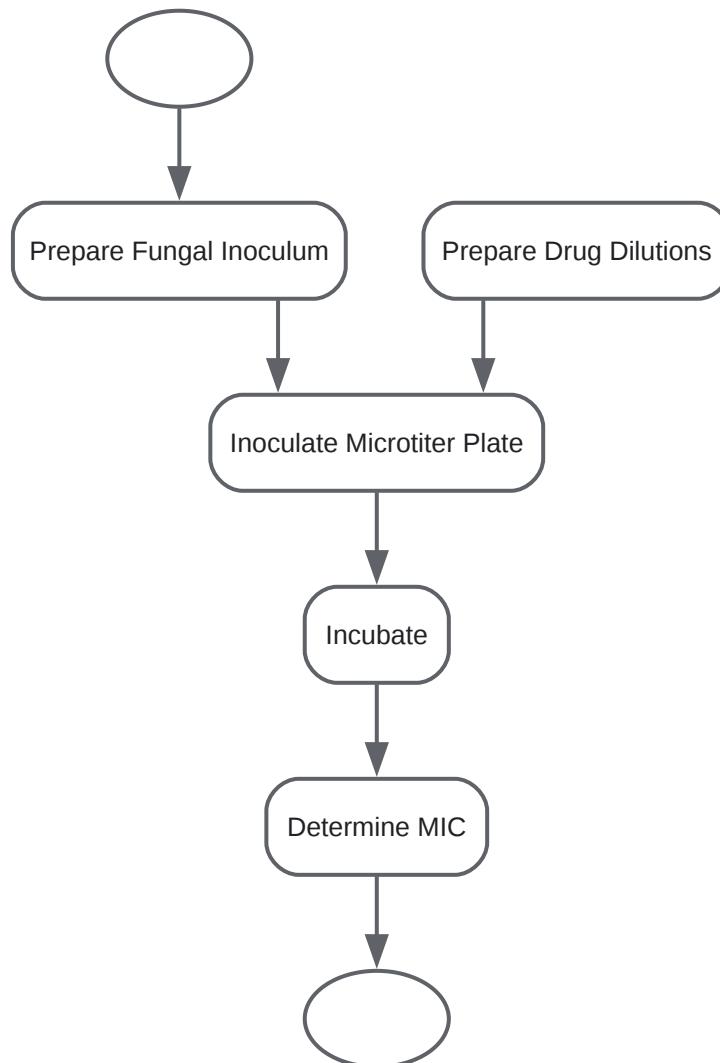
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[11]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Tavaborole in methanol exhibits absorption maxima at 265 nm and 272 nm.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of 6-Fluorobenzo[c]oxaborol-1(3H)-ol against fungal isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

- Preparation of Fungal Inoculum:
 - Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to induce sporulation.
 - Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).
 - The suspension is adjusted spectrophotometrically to a standardized concentration.
- Preparation of Drug Dilutions:
 - A stock solution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is prepared in a suitable solvent (e.g., DMSO).
 - Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Each well is inoculated with the standardized fungal suspension.
 - The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (typically 48-96 hours).
- MIC Determination:

- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.



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